Gefitinib was developed by AstraZeneca and is classified as a small molecule targeted therapy. It specifically inhibits the tyrosine kinase domain of the EGFR, which is often mutated in various cancers. The 3,4-difluoro impurity is an unwanted by-product that can arise during the synthesis of gefitinib and may affect the pharmacological profile or safety of the drug if present in significant quantities. The characterization and quantification of such impurities are essential for regulatory compliance and quality control in pharmaceutical manufacturing.
The synthesis of gefitinib typically involves several chemical reactions, including nucleophilic substitutions and cyclization processes. The formation of gefitinib 3,4-Difluoro Impurity HCl can occur through:
The synthesis may require specific reagents such as difluorobenzene derivatives and catalysts that promote the desired reaction pathway. Analytical techniques like high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and to identify impurities.
Gefitinib 3,4-Difluoro Impurity HCl has a molecular formula that includes carbon, hydrogen, nitrogen, oxygen, chlorine, and fluorine atoms. The structure features a quinazoline core with fluorine substituents at the 3 and 4 positions on the aromatic ring.
The primary reactions involving gefitinib 3,4-Difluoro Impurity HCl include:
The stability of this impurity can be assessed through stress testing under various conditions (temperature, light exposure) to determine its shelf life and compatibility with other excipients in formulations.
Gefitinib 3,4-Difluoro Impurity HCl serves primarily as a reference standard for quality control during gefitinib production. It is used in:
Understanding such impurities is vital for pharmaceutical scientists engaged in drug development and quality assurance processes.
Gefitinib 3,4-Difluoro Impurity HCl (CAS# 184475-68-1) is chemically designated as N-(3,4-difluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine hydrochloride. Its molecular formula is C~22~H~25~ClF~2~N~4~O~3~, with a molecular weight of 466.92 g/mol [4] [6] [9]. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure through characteristic signals:
The meta and para fluorine atoms on the anilino ring induce a planar conformation in the quinazoline core, enhancing π-stacking interactions. This contrasts with gefitinib’s meta-chloro/para-fluoro configuration, which exhibits greater steric bulk. Computational models indicate the 3,4-difluoro motif reduces the dihedral angle between quinazoline and anilino rings to <10°, promoting crystallinity [6] [7].
Table 1: Molecular Comparison of Gefitinib and 3,4-Difluoro Impurity
Property | Gefitinib | 3,4-Difluoro Impurity HCl |
---|---|---|
Molecular Formula | C~22~H~24~ClFN~4~O~3~ | C~22~H~25~ClF~2~N~4~O~3~ |
Molecular Weight (g/mol) | 446.90 | 466.92 |
CAS Number | 184475-35-2 | 184475-68-1 |
Fluorine Position | 4-F (anilino) | 3,4-diF (anilino) |
The hydrochloride salt form enhances aqueous solubility (~0.5 mg/mL at 25°C) due to ionic dissociation. In organic solvents, it displays moderate solubility:
Differential Scanning Calorimetry (DSC) reveals a sharp endothermic peak at 218–220°C, corresponding to decomposition. Thermogravimetric Analysis (TGA) shows <1% weight loss below 150°C, indicating negligible solvates or hydrates. The compound is non-hygroscopic (weight gain <0.2% at 80% RH), critical for pharmaceutical processing [3] [7].
Public X-ray crystallography data for this specific impurity remains unavailable. However, analogues like gefitinib fumarate salts crystallize in the triclinic P1̄ space group with Z=2. The difluoro impurity’s structure predicts similar packing via N-H⋯Cl hydrogen bonds and π-π stacking at 3.6 Å [3] .
Table 2: Spectroscopic and Thermal Properties
Technique | Key Data | Interpretation |
---|---|---|
DSC | Peak: 218–220°C | Decomposition point |
TGA | Weight loss <1% (25–150°C) | Absence of solvates |
FT-IR | 1650 cm⁻¹ (C=N), 1250 cm⁻¹ (C-F) | Quinazoline core; C-F bond vibration |
UV-Vis (MeOH) | λ~max~: 267 nm, 342 nm | Conjugated system absorption |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4